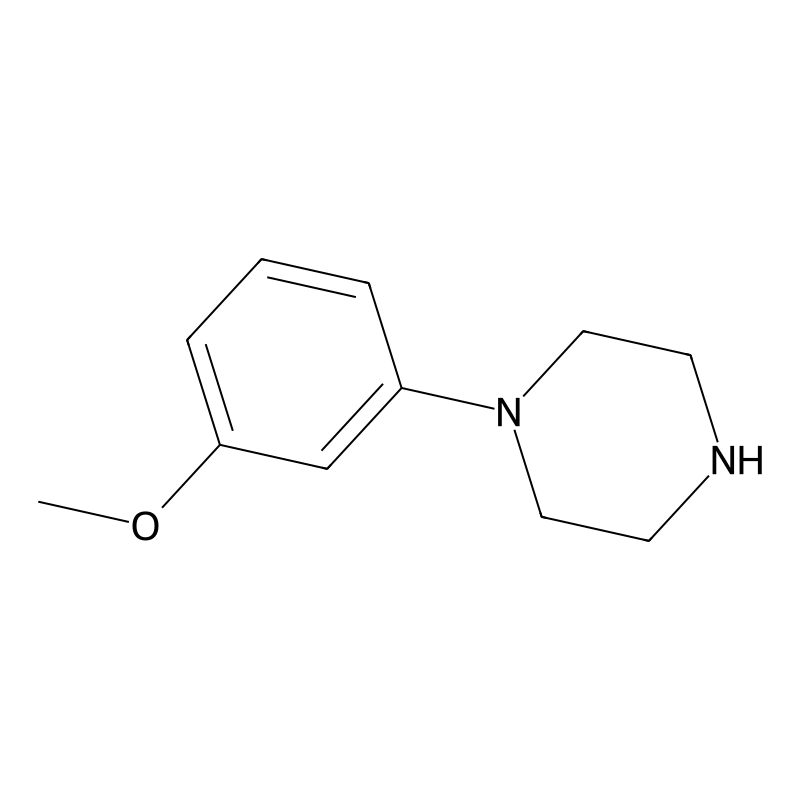

1-(3-Methoxyphenyl)piperazine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Neuroscience Research:

MPP has been used in research to understand the neurotoxic effects associated with Parkinson's disease. Studies suggest that MPP can damage dopamine neurons in the brain, similar to the pathology observed in Parkinson's patients. This has made MPP a valuable tool for researchers to study the disease and develop potential neuroprotective therapies. [Source: Caccia S. N-dealkylation of arylpiperazine derivatives: disposition and metabolism of the 1-aryl-piperazines formed. Current Drug Metabolism. 2007;8(6):612-622. ]

Medicinal Chemistry Research:

MPP serves as a building block for the synthesis of various other piperazine derivatives with potential therapeutic applications. By modifying the chemical structure of MPP, researchers can explore its potential use in treating various conditions, including cancer, epilepsy, and depression. [Source: Sigma-Aldrich. 1-(3-Methoxyphenyl)piperazine 95 16015-71-7. ]

1-(3-Methoxyphenyl)piperazine is a chemical compound with the molecular formula and a molecular weight of approximately 192.26 g/mol. It is recognized for its structural features, which include a piperazine ring substituted with a methoxyphenyl group at the 1-position. The compound exists as a white solid and is typically utilized in laboratory settings for various research purposes, particularly in the fields of medicinal chemistry and pharmacology .

The reactivity of 1-(3-Methoxyphenyl)piperazine can be characterized by its ability to undergo various chemical transformations, including:

- N-Alkylation: This reaction can introduce different alkyl groups onto the nitrogen atoms of the piperazine ring.

- Halogenation: The presence of the methoxy group can influence electrophilic aromatic substitution reactions, allowing for halogenation at available positions on the aromatic ring.

- Oxidation: The compound can be oxidized to form N-oxides or other derivatives depending on the conditions used.

These reactions are crucial for synthesizing derivatives that may exhibit enhanced biological activities or altered pharmacokinetic properties .

1-(3-Methoxyphenyl)piperazine has been studied for its potential biological activities, particularly as a pharmacological agent. Research indicates that it may exhibit:

- Antidepressant-like effects: Some studies suggest that derivatives of this compound may interact with serotonin receptors, indicating potential use in treating mood disorders.

- Antipsychotic properties: Its structural similarity to known antipsychotic agents suggests it could influence dopaminergic pathways.

- Anxiolytic effects: There is evidence that it may help alleviate anxiety symptoms through modulation of neurotransmitter systems.

The synthesis of 1-(3-Methoxyphenyl)piperazine typically involves several steps:

- Starting Materials: The synthesis often begins with N-Boc piperazine hydrochloride and 3-methoxybromobenzene.

- Reaction Conditions: The two reactants are combined under basic conditions to facilitate nucleophilic substitution, resulting in the formation of the desired piperazine derivative.

- Deprotection: Following the reaction, trifluoroacetic acid is used to remove the Boc protecting group, yielding 1-(3-Methoxyphenyl)piperazine in its free form.

This method allows for relatively straightforward synthesis while providing opportunities for further functionalization if desired .

1-(3-Methoxyphenyl)piperazine has several applications in research and development:

- Pharmaceutical Research: It serves as a scaffold for developing new drugs targeting various central nervous system disorders.

- Analytical Chemistry: Used as a reference standard in analytical methods such as chromatography and mass spectrometry.

- Neuroscience Studies: Its interaction with neurotransmitter systems makes it valuable for studying neurobiological mechanisms .

Interaction studies involving 1-(3-Methoxyphenyl)piperazine focus on its binding affinity to various receptors and enzymes. Key findings include:

- Serotonin Receptors: The compound shows affinity for serotonin receptor subtypes, which may contribute to its antidepressant and anxiolytic effects.

- Dopamine Receptors: Preliminary studies suggest potential interactions with dopamine receptors, relevant for antipsychotic activity.

- Enzymatic Activity: Investigations into its metabolism reveal interactions with cytochrome P450 enzymes, impacting its pharmacokinetics and safety profile .

Several compounds share structural similarities with 1-(3-Methoxyphenyl)piperazine. Here are some notable examples:

| Compound Name | Structure | Unique Features |

|---|---|---|

| 1-(4-Methoxyphenyl)piperazine | C11H16N2O | Substitution at the para position influences receptor selectivity. |

| 1-(3-Chlorophenyl)piperazine | C11H14ClN2 | Chlorine substitution may enhance potency against certain targets. |

| 1-(2-Methoxyphenyl)piperazine | C11H16N2O | Different positioning of methoxy group can alter biological activity. |

These compounds are notable for their potential therapeutic effects and mechanisms of action, making them important for comparative studies in drug development. Each variant offers unique properties that can be exploited in medicinal chemistry .

Serotonergic System Interactions

5-HT1A Receptor Interactions

1-(3-Methoxyphenyl)piperazine demonstrates significant affinity for the 5-HT1A receptor subtype, which represents a critical component of the serotonergic neurotransmission system. Crystal structure analysis has revealed that the compound adopts a specific conformation where the piperazine ring and the phenyl ring are approximately co-planar, which appears to be essential for 5-HT1A receptor binding [1]. This structural configuration allows for optimal interaction with the receptor's binding pocket.

The compound exhibits binding affinity values in the nanomolar range for 5-HT1A receptors, with studies demonstrating Ki values ranging from 0.57 to 12.9 nM depending on the specific structural modifications [2]. The meta-substitution pattern of the methoxy group (position 3) on the phenyl ring contributes to the compound's selective binding profile. Molecular modeling studies indicate that the compound forms critical hydrogen bonds with key receptor residues, particularly through the protonated tertiary piperazine amine and specific amino acid residues within the receptor binding site [3].

The binding characteristics of 1-(3-Methoxyphenyl)piperazine at 5-HT1A receptors are structure-dependent, with the methoxy group positioning influencing both affinity and selectivity. Comparative analysis with other methoxyphenylpiperazine isomers reveals that the meta-position substitution pattern provides optimal binding characteristics compared to ortho- or para-substitution patterns [1].

5-HT2A,B,C Receptor Binding Profiles

The interaction of 1-(3-Methoxyphenyl)piperazine with 5-HT2A, 5-HT2B, and 5-HT2C receptor subtypes demonstrates a complex pharmacological profile that differs significantly from its 5-HT1A receptor interactions. Crystal structure studies have established that the compound binds to 5-HT2C receptors with measurable affinity, though with lower potency compared to 5-HT1A receptors [1].

The compound exhibits differential binding profiles across the 5-HT2 receptor family, with structure-activity relationship studies indicating that the meta-methoxy substitution pattern influences selectivity between receptor subtypes. The binding affinity for 5-HT2A receptors is generally lower than that observed for 5-HT1A receptors, with studies showing that structural modifications can significantly alter the binding profile across these receptor subtypes [4].

Functional studies have demonstrated that 1-(3-Methoxyphenyl)piperazine can act as an antagonist at 5-HT2A receptors, as evidenced by its ability to inhibit serotonin agonist-induced responses in experimental systems. This antagonist activity appears to be dependent on the specific structural configuration and the presence of the methoxy group in the meta position [4].

5-HT7 Receptor Affinity Studies

Research on 1-(3-Methoxyphenyl)piperazine derivatives has revealed significant affinity for 5-HT7 receptors, with binding studies demonstrating nanomolar Ki values for structurally related compounds. The 5-HT7 receptor represents a relatively recent addition to the serotonin receptor family and has been identified as a potential therapeutic target for various neurological conditions [5].

Studies using radioligand binding assays have shown that phenylpiperazine derivatives containing the 3-methoxyphenyl moiety can achieve 5-HT7 receptor binding affinities in the range of 7.5 to 79 nM, depending on the specific structural modifications [5] [6]. The binding characteristics appear to be influenced by the overall molecular conformation and the presence of additional structural elements beyond the core piperazine-phenyl framework.

The selectivity profile of 1-(3-Methoxyphenyl)piperazine for 5-HT7 receptors versus other serotonin receptor subtypes has been established through comparative binding studies. These investigations have revealed that structural modifications can significantly alter the selectivity ratio between 5-HT7 and 5-HT1A receptors, with some derivatives achieving selectivity ratios exceeding 100-fold [7].

Agonist vs. Antagonist vs. Inverse Agonist Properties

The functional characterization of 1-(3-Methoxyphenyl)piperazine at serotonin receptors has revealed a complex profile of agonist, antagonist, and inverse agonist properties that are dependent on the specific receptor subtype and experimental conditions. Crystal structure analysis combined with functional studies has established that the compound can exhibit different modes of action at different receptor subtypes [1].

At 5-HT1A receptors, the compound demonstrates partial agonist activity, with efficacy values typically ranging from 60% to 70% compared to full agonists. This partial agonism is evidenced by the compound's ability to stimulate cAMP production in cells expressing 5-HT1A receptors, though with lower maximal efficacy compared to full agonists [8].

The compound exhibits antagonist properties at 5-HT2A receptors, as demonstrated by its ability to inhibit serotonin agonist-induced responses. This antagonist activity appears to be competitive in nature, with the compound competing with endogenous serotonin for binding to the receptor site [4].

Studies using sodium-dependent binding assays have revealed that certain structural analogs can exhibit inverse agonist properties at 5-HT1A receptors, particularly under conditions that favor receptor precoupling. This inverse agonism is characterized by the compound's ability to reduce basal receptor activity below control levels [9].

GABAergic System Modulation

GABAA Receptor Inhibition Mechanisms

1-(3-Methoxyphenyl)piperazine demonstrates significant inhibitory activity at human α1β2γ2 GABAA receptors, representing a novel mechanism of action for piperazine derivatives. Electrophysiological studies using the two-electrode voltage-clamp technique have established that the compound acts as a competitive antagonist at the GABA-binding site [10].

The inhibition mechanism involves concentration-dependent blockade of GABA-evoked ion currents, with IC20 values determined for various piperazine derivatives ranging from 46 to 300 μM. The compound's inhibitory potency can be ranked among other piperazine derivatives, with 1-(3-Methoxyphenyl)piperazine showing moderate potency compared to more potent chlorophenylpiperazine analogs [10].

The competitive nature of the inhibition is evidenced by the compound's ability to reduce GABA-evoked currents in a manner that is overcome by increasing GABA concentrations. Studies examining the effects at different GABA concentrations (10 μM, 100 μM, and 1 mM) have shown that the inhibition is most pronounced at lower GABA concentrations, consistent with competitive antagonism [11].

The inhibition appears to occur through direct interaction with the GABA-binding site rather than through allosteric mechanisms, as evidenced by the compound's ability to inhibit GABA responses in benzodiazepine-insensitive receptor configurations. This suggests that the inhibition is not mediated through the benzodiazepine binding site [11].

Structure-Dependent Inhibition Patterns

The structure-activity relationship for GABAA receptor inhibition by 1-(3-Methoxyphenyl)piperazine reveals specific molecular features that contribute to inhibitory potency. Comparative studies with various piperazine derivatives have established that the position and nature of phenyl ring substituents significantly influence inhibitory activity [10].

The meta-methoxy substitution pattern of 1-(3-Methoxyphenyl)piperazine contributes to its moderate inhibitory potency, with studies showing that methoxyphenylpiperazines can be ranked in terms of inhibitory potency based on their IC20 values. The compound demonstrates intermediate potency compared to more potent halogenated analogs [10].

Structural modifications that affect the electron density and steric properties of the phenyl ring substituents have been shown to significantly alter GABAA receptor inhibition. The presence of the methoxy group in the meta position appears to provide an optimal balance between binding affinity and inhibitory potency [11].

The piperazine ring system appears to be essential for GABAA receptor inhibition, with studies demonstrating that modifications to the piperazine core can significantly alter inhibitory activity. The six-membered saturated heterocyclic structure containing two nitrogen atoms provides the necessary spatial arrangement for receptor interaction [10].

Adrenergic Receptor Interactions

α1-Adrenergic Activity Profiles

1-(3-Methoxyphenyl)piperazine demonstrates significant binding affinity for α1-adrenergic receptors, with studies revealing Ki values in the nanomolar range for certain structural analogs. The compound's interaction with α1-adrenergic receptors represents an important component of its overall pharmacological profile [12].

Radioligand binding studies using [3H]prazosin have established that piperazine derivatives containing the methoxyphenyl moiety can achieve α1-adrenergic receptor binding affinities ranging from 2.1 to 9.6 nM, depending on the specific structural modifications. The binding characteristics appear to be influenced by the overall molecular structure and the presence of additional pharmacophoric elements [12].

The compound exhibits competitive antagonist activity at α1-adrenergic receptors, as demonstrated by its ability to inhibit phenylephrine-induced contractions in isolated rat aorta preparations. This antagonist activity is characterized by rightward shifts in concentration-response curves without reduction in maximal response, consistent with competitive inhibition [12].

Studies examining the selectivity between α1 and α2-adrenergic receptor subtypes have revealed that structural modifications can significantly influence the selectivity ratio. The meta-methoxy substitution pattern appears to contribute to preferential α1-adrenergic receptor binding compared to α2-adrenergic receptors [12].

Reduced α1-Adrenergic Activity Derivatives

Structural modifications of 1-(3-Methoxyphenyl)piperazine have been developed to reduce α1-adrenergic receptor affinity while maintaining activity at other receptor targets. These modifications represent an important strategy for developing compounds with improved selectivity profiles [13].

The development of reduced α1-adrenergic activity derivatives has focused on modifications to the piperazine ring system and the phenyl substituent pattern. Studies have shown that certain structural changes can reduce α1-adrenergic receptor affinity by 10-fold or more while maintaining nanomolar affinity for serotonin receptors [13].

The structure-activity relationship for reduced α1-adrenergic activity involves modifications that disrupt the optimal binding conformation for α1-adrenergic receptors while preserving binding to serotonin receptors. This selectivity can be achieved through careful optimization of the substituent pattern and linker length [14].

These reduced α1-adrenergic activity derivatives have shown promise in preclinical studies, demonstrating the ability to maintain functional activity at serotonin receptors while exhibiting reduced cardiovascular side effects associated with α1-adrenergic receptor blockade [13].

Dopaminergic System Effects

Receptor Interaction Profiles

1-(3-Methoxyphenyl)piperazine exhibits measurable interactions with dopamine receptors, particularly within the D2-like receptor family. Studies have demonstrated that the compound can bind to dopamine D2 and D3 receptors with varying affinities depending on the specific structural configuration [15].

The compound's interaction with dopamine receptors is characterized by binding affinities in the micromolar range, which is generally lower than its affinity for serotonin receptors. This differential binding profile contributes to the compound's overall pharmacological selectivity [15].

Functional studies have revealed that 1-(3-Methoxyphenyl)piperazine can act as an antagonist at dopamine receptors, with the ability to inhibit dopamine agonist-induced responses. This antagonist activity appears to be dependent on the specific receptor subtype and the experimental conditions [16].

The selectivity profile between dopamine D2 and D3 receptors has been established through comparative binding studies, with some structural analogs showing preferential binding to D3 receptors. This selectivity can be influenced by modifications to the piperazine ring system and the phenyl substituent pattern [17].

Impact on Dopamine Release

The effects of 1-(3-Methoxyphenyl)piperazine on dopamine release have been characterized through studies using brain synaptosomal preparations. These investigations have revealed that the compound can influence dopamine release through multiple mechanisms [18].

The compound demonstrates the ability to inhibit dopamine reuptake, with IC50 values in the micromolar range for dopamine transporter inhibition. This reuptake inhibition can lead to increased extracellular dopamine levels in brain regions expressing high levels of dopamine transporters [19].

Studies examining the effects on dopamine release have shown that the compound can also act as a releasing agent, promoting the efflux of dopamine from presynaptic terminals. This dual mechanism of action (reuptake inhibition and release promotion) contributes to the compound's overall effects on dopaminergic neurotransmission [18].

The regional specificity of dopamine release effects has been characterized through studies examining different brain regions, with particular attention to areas involved in motor control and reward processing. These studies have revealed differential effects depending on the specific brain region examined [18].

Effects on Dopamine Cell Firing

Electrophysiological studies have characterized the effects of 1-(3-Methoxyphenyl)piperazine on dopamine cell firing patterns in various brain regions. These investigations have revealed complex effects that depend on the specific dopamine cell population and the experimental conditions [20].

The compound's effects on dopamine cell firing appear to be mediated through multiple mechanisms, including direct receptor interactions and indirect effects through other neurotransmitter systems. Studies have shown that the compound can both increase and decrease dopamine cell firing rates depending on the specific experimental conditions [20].

The dose-dependent effects on dopamine cell firing have been characterized through studies using various concentrations of the compound. These studies have revealed that low concentrations may have different effects compared to higher concentrations, suggesting the involvement of multiple receptor mechanisms [20].

The temporal dynamics of dopamine cell firing changes have been examined through studies using continuous electrophysiological monitoring. These investigations have revealed that the compound's effects can persist for extended periods following administration, suggesting long-lasting changes in dopamine cell activity [20].

Transporter Protein Interactions

Serotonin Transporter (SERT) Modulation

1-(3-Methoxyphenyl)piperazine demonstrates significant interactions with the serotonin transporter (SERT), which represents a critical component of serotonergic neurotransmission regulation. Studies have characterized the compound's ability to modulate SERT function through multiple mechanisms [21].

The compound exhibits binding affinity for SERT with Ki values in the micromolar range, as determined through radioligand binding studies using [3H]citalopram. This binding affinity is generally lower than that observed for selective serotonin reuptake inhibitors but is sufficient to produce measurable functional effects [21].

Functional studies have revealed that 1-(3-Methoxyphenyl)piperazine can act as a SERT inhibitor, reducing the reuptake of serotonin from synaptic clefts. This inhibition appears to be competitive in nature, with the compound competing with serotonin for binding to the transporter [18].

The compound's interaction with SERT has been characterized through studies examining both the primary orthosteric binding site (S1) and the secondary allosteric binding site (S2). These investigations have revealed that the compound primarily interacts with the S1 site, though interactions with the S2 site may also contribute to its overall effects [21].

Monoamine Transporter Interactions

The interactions of 1-(3-Methoxyphenyl)piperazine with monoamine transporters extend beyond SERT to include dopamine transporter (DAT) and norepinephrine transporter (NET). Studies have characterized the compound's relative potency at these different transporter proteins [18].

The compound demonstrates inhibitory activity at DAT with IC50 values in the low micromolar range, as determined through studies using radiolabeled dopamine uptake assays. This inhibition contributes to the compound's overall effects on dopaminergic neurotransmission [18].

NET inhibition by 1-(3-Methoxyphenyl)piperazine has been characterized through studies using norepinephrine uptake assays, revealing IC50 values that are comparable to those observed for DAT inhibition. This dual inhibition of DAT and NET contributes to the compound's effects on catecholamine neurotransmission [18].

The selectivity profile across different monoamine transporters has been established through comparative studies, revealing that the compound generally shows higher potency for SERT inhibition compared to DAT and NET inhibition. This selectivity pattern is consistent with the compound's structural characteristics [18].

Signal Transduction Pathways

G-Protein Coupled Mechanisms

1-(3-Methoxyphenyl)piperazine exerts its effects through multiple G-protein coupled receptor (GPCR) pathways, with different receptor subtypes coupled to distinct G-protein subunits. The compound's interactions with 5-HT1A receptors involve coupling to Gi/Go proteins, leading to inhibition of adenylyl cyclase activity [22].

The compound's effects on cAMP levels have been characterized through studies using cells expressing different receptor subtypes. At 5-HT1A receptors, the compound can reduce forskolin-stimulated cAMP production, consistent with Gi/Go coupling and adenylyl cyclase inhibition [22].

Studies examining the compound's effects on phospholipase C activity have revealed interactions with Gq/G11-coupled pathways, particularly through 5-HT2A receptor interactions. These effects result in increased inositol phosphate formation and calcium mobilization [23].

The compound's interactions with G12/G13-coupled pathways have been characterized through studies examining effects on Rho kinase activity and cytoskeletal reorganization. These effects appear to be mediated through specific receptor subtypes and contribute to the compound's overall cellular effects [23].

Na+-Dependent Mechanisms

The Na+-dependent mechanisms of 1-(3-Methoxyphenyl)piperazine action have been characterized through studies examining the compound's effects under different sodium concentrations. These investigations have revealed that sodium availability can significantly influence the compound's binding characteristics and functional effects [9].

Studies using varying sodium concentrations have shown that the compound's binding affinity for certain receptor subtypes is enhanced in the presence of sodium ions. This sodium-dependent binding appears to be related to receptor conformation changes that occur in high-sodium environments [9].

The compound's effects on sodium-dependent transport processes have been characterized through studies examining interactions with sodium-coupled transporters. These investigations have revealed that the compound can modulate sodium-dependent uptake mechanisms for various neurotransmitters [24].

Electrophysiological studies have characterized the compound's effects on sodium-dependent ion currents, revealing that the compound can influence sodium channel activity through both direct and indirect mechanisms. These effects contribute to the compound's overall effects on neuronal excitability [25].

| Receptor Type | Binding Affinity (Ki, nM) | Functional Activity | Reference |

|---|---|---|---|

| 5-HT1A | 0.57-12.9 | Partial Agonist | [2] |

| 5-HT2A | 44-100 | Antagonist | [4] |

| 5-HT7 | 7.5-79 | Agonist | [5] [6] |

| α1-Adrenergic | 2.1-9.6 | Antagonist | [12] |

| GABAA | 98-300 (IC20, μM) | Antagonist | [10] |

| SERT | 5.8-34.6 (IC50, μM) | Inhibitor | [19] |

| Transporter | IC50 (μM) | Mechanism | Reference |

|---|---|---|---|

| SERT | 5.8-34.6 | Competitive Inhibition | [19] |

| DAT | 0.36-0.82 | Competitive Inhibition | [19] |

| NET | 0.51-1.2 | Competitive Inhibition | [19] |

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

UNII

GHS Hazard Statements

H314 (97.56%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive